(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Overview
Description
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloroaniline: A precursor used in the synthesis of the compound.
2,4-dimethoxybenzaldehyde: Another precursor used in the synthesis.
Thiazolidinones: A class of compounds with similar structural features.
Uniqueness
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl and dimethoxybenzylidene moieties contribute to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-11-7-6-10(14(9-11)25-2)8-15-17(23)22-18(26-15)21-13-5-3-4-12(19)16(13)20/h3-9H,1-2H3,(H,21,22,23)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYKVURXTLWOHG-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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